molecular formula C20H27NO6S B1311121 Edronax CAS No. 93851-87-7

Edronax

Cat. No.: B1311121
CAS No.: 93851-87-7
M. Wt: 409.5 g/mol
InChI Key: CGTZMJIMMUNLQD-UHFFFAOYSA-N
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Description

Edronax, also known as reboxetine, is a selective norepinephrine reuptake inhibitor. It is primarily used as an antidepressant for the treatment of major depressive disorder. This compound has also been used off-label for panic disorder and attention deficit hyperactivity disorder .

Mechanism of Action

Edronax, also known as Reboxetine, is an antidepressant drug primarily used in the treatment of major depression . This article will delve into the mechanism of action of this compound, covering its primary targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets the Sodium-dependent Noradrenaline Transporter . This transporter plays a crucial role in the reuptake of noradrenaline, a neurotransmitter involved in regulating mood and cognition .

Mode of Action

This compound acts as a selective inhibitor of noradrenaline reuptake . It inhibits noradrenaline reuptake to a similar extent as the tricyclic antidepressant desmethylimipramine .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the noradrenaline neurotransmission pathway . By inhibiting the reuptake of noradrenaline, this compound increases the concentration of this neurotransmitter in the synaptic cleft, enhancing noradrenergic signaling .

Pharmacokinetics

This compound exhibits the following pharmacokinetic properties:

Result of Action

The inhibition of noradrenaline reuptake by this compound leads to an increased concentration of noradrenaline in the synaptic cleft. This enhances noradrenergic signaling, which can help alleviate symptoms of depression .

Biochemical Analysis

Biochemical Properties

Edronax functions by inhibiting the reuptake of norepinephrine, thereby increasing its availability in the synaptic cleft. This action is facilitated by its interaction with the norepinephrine transporter, a protein responsible for the reabsorption of norepinephrine into presynaptic neurons. By binding to this transporter, this compound prevents the reuptake of norepinephrine, leading to an increase in its extracellular concentration. This interaction is highly selective, with minimal effects on other neurotransmitters such as serotonin and dopamine .

Cellular Effects

This compound influences various cellular processes by modulating norepinephrine levels. In neurons, increased norepinephrine enhances synaptic transmission and can lead to improved mood and cognitive function. It also affects cell signaling pathways, particularly those involving cyclic adenosine monophosphate (cAMP) and protein kinase A (PKA), which are crucial for neurotransmitter release and synaptic plasticity. Additionally, this compound can influence gene expression by activating transcription factors that regulate the expression of genes involved in mood regulation and neuroplasticity .

Molecular Mechanism

At the molecular level, this compound exerts its effects by binding to the norepinephrine transporter, inhibiting its function. This inhibition prevents the reuptake of norepinephrine, leading to an accumulation of the neurotransmitter in the synaptic cleft. The increased availability of norepinephrine enhances adrenergic signaling, which is associated with improved mood and cognitive function. This compound does not significantly affect the reuptake of serotonin or dopamine, making it a highly selective norepinephrine reuptake inhibitor .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Initially, there is a rapid increase in norepinephrine levels, which can lead to immediate improvements in mood and cognitive function. With prolonged use, the body may adapt to the increased norepinephrine levels, potentially leading to a decrease in efficacy. Studies have shown that this compound is relatively stable, with a half-life of approximately 12 hours, allowing for consistent therapeutic effects with regular dosing .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. At low doses, this compound has been shown to improve mood and cognitive function without significant adverse effects. At higher doses, it can lead to increased heart rate, blood pressure, and other cardiovascular effects. Toxicity studies have indicated that extremely high doses of this compound can cause severe adverse effects, including seizures and cardiovascular collapse .

Metabolic Pathways

This compound is primarily metabolized in the liver by the cytochrome P450 3A4 enzyme. The main metabolic pathways include O-dealkylation, hydroxylation, and oxidation of the morpholine ring, followed by glucuronide or sulfate conjugation. The primary metabolite of this compound is O-desethylreboxetine, which is further metabolized and excreted in the urine. These metabolic processes ensure the elimination of this compound from the body, maintaining its therapeutic levels .

Transport and Distribution

This compound is rapidly absorbed following oral administration and is extensively distributed throughout the body. It is highly protein-bound, with approximately 97-98% of the drug bound to plasma proteins. This extensive binding facilitates its transport and distribution within tissues. This compound is also able to cross the blood-brain barrier, allowing it to exert its effects on the central nervous system .

Subcellular Localization

Within cells, this compound is primarily localized in the cytoplasm and synaptic vesicles of neurons. Its localization is facilitated by its binding to the norepinephrine transporter, which is predominantly found in the presynaptic terminals of adrenergic neurons. This subcellular localization is crucial for its function, as it allows this compound to effectively inhibit norepinephrine reuptake and enhance adrenergic signaling .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of reboxetine involves several key steps. One of the primary synthetic routes includes the Sharpless epoxidation chemistry, followed by an enzymatic process to selectively protect a primary alcohol. The final step involves the construction of the chiral morpholine .

Industrial Production Methods: Industrial production of reboxetine typically involves the enantiospecific synthesis route to ensure high purity and yield. This method has been optimized to reduce waste and improve environmental metrics, making it a more sustainable process .

Types of Reactions:

    Oxidation: Reboxetine can undergo oxidation reactions, particularly at the morpholine ring.

    Reduction: Reduction reactions can be used to modify the phenyl ring or the ethoxy group.

    Substitution: Substitution reactions are common in the synthesis of reboxetine, especially during the formation of the morpholine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.

Major Products: The major products formed from these reactions include various intermediates that lead to the final product, reboxetine. These intermediates are crucial for ensuring the correct stereochemistry and purity of the final compound .

Scientific Research Applications

Chemistry: Reboxetine is used as a reference compound in the development of new selective norepinephrine reuptake inhibitors. Its synthesis and reaction pathways are studied to develop more efficient and environmentally friendly methods .

Biology: In biological research, reboxetine is used to study the role of norepinephrine in mood regulation and other neurological functions. It serves as a tool to understand the mechanisms underlying depression and anxiety disorders .

Medicine: Medically, reboxetine is used to treat major depressive disorder and has shown promise in treating panic disorder and attention deficit hyperactivity disorder. Its effectiveness and safety profile are subjects of ongoing research .

Industry: In the pharmaceutical industry, reboxetine is used as a benchmark for developing new antidepressants. Its production methods are continually optimized to improve yield and reduce environmental impact .

Comparison with Similar Compounds

    Desipramine: Another norepinephrine reuptake inhibitor but with a broader spectrum affecting serotonin and dopamine.

    Atomoxetine: Primarily used for attention deficit hyperactivity disorder, it also inhibits norepinephrine reuptake but has different pharmacokinetics.

    Venlafaxine: A serotonin-norepinephrine reuptake inhibitor that affects both neurotransmitters more equally.

Uniqueness: Reboxetine’s selectivity for norepinephrine reuptake inhibition sets it apart from other antidepressants that often affect multiple neurotransmitters. This selectivity can result in a different side effect profile and efficacy in treating specific disorders .

Properties

IUPAC Name

2-[(2-ethoxyphenoxy)-phenylmethyl]morpholine;methanesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO3.CH4O3S/c1-2-21-16-10-6-7-11-17(16)23-19(15-8-4-3-5-9-15)18-14-20-12-13-22-18;1-5(2,3)4/h3-11,18-20H,2,12-14H2,1H3;1H3,(H,2,3,4)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGTZMJIMMUNLQD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1OC(C2CNCCO2)C3=CC=CC=C3.CS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50917492
Record name Methanesulfonic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50917492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

409.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93851-87-7
Record name Morpholine, 2-((2-ethoxyphenoxy)phenylmethyl)-, methanesulfonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093851877
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methanesulfonic acid--2-[(2-ethoxyphenoxy)(phenyl)methyl]morpholine (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50917492
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does Edronax (Reboxetine) interact with its target and what are the downstream effects?

A1: this compound, also known as Reboxetine, is a selective noradrenaline reuptake inhibitor (NARI). [, , ] It exerts its antidepressant effect by selectively binding to the norepinephrine (NE) transporter, effectively blocking the reuptake of extracellular NE back into presynaptic terminals. [] This leads to an increased concentration of NE in the synaptic cleft, enhancing noradrenergic neurotransmission. [, ] This mechanism is believed to contribute to its mood-elevating effects. [, ]

Q2: What is the structural characterization of Reboxetine?

A2: Reboxetine's molecular formula is C19H23NO3S. [] Its molecular weight is 345.45 g/mol. [] While the provided abstracts do not offer specific spectroscopic data, its structure consists of a morpholine ring linked to a phenylmethyl group via an ethoxyphenoxy bridge. []

Q3: Has Reboxetine been compared to other antidepressants in clinical trials?

A3: Yes, studies have compared the efficacy and tolerability of Reboxetine with other antidepressants. One study found that Reboxetine demonstrated comparable efficacy to Citalopram, a selective serotonin reuptake inhibitor (SSRI), in reducing depressive symptoms as measured by the Hamilton Depression Rating Scale (HAM-D). [] Notably, the study highlighted distinct side effect profiles between the two drugs. []

Q4: What are the potential advantages of Reboxetine's selectivity for the norepinephrine transporter?

A4: The selectivity of Reboxetine for the NE transporter is a key aspect of its pharmacological profile. [] This targeted action is thought to contribute to its potentially favorable side effect profile compared to older antidepressants like tricyclic antidepressants (TCAs). [] TCAs often interact with multiple receptors, leading to a wider range of side effects. []

Q5: What are some of the challenges encountered in the development of Reboxetine as an antidepressant?

A5: Despite promising preclinical and initial clinical data, Reboxetine's path to becoming a widely available antidepressant has faced challenges. Although granted a preliminary letter of approval in 1999 by the U.S. Food and Drug Administration (FDA), subsequent clinical trials led to a letter of non-approval. [] The exact reasons for this decision remain unclear. []

Q6: Are there any concerns regarding the transparency of research data related to Reboxetine?

A6: Yes, there have been concerns raised about the transparency of Reboxetine research data. The Institute for Quality and Efficiency in Health Care (IQWiG) in Germany accused Pfizer, the manufacturer of this compound (Reboxetine), of withholding complete data from clinical trials. [] This lack of transparency was criticized, as it could hinder informed decision-making for both healthcare providers and patients. []

Q7: Beyond its antidepressant effects, are there other potential applications being investigated for Reboxetine?

A7: While primarily recognized for its potential as an antidepressant, Reboxetine's pharmacological properties have sparked interest in other areas of research. Its role in influencing social behavior has been explored. One study observed improvements in social functioning in patients treated with Reboxetine compared to those treated with fluoxetine. [, ] This suggests possible applications in conditions where social dysfunction is a prominent feature. Furthermore, Reboxetine has proven valuable as a pharmacological tool in preclinical studies investigating the complexities of depressive disorders and the role of the noradrenergic system. []

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